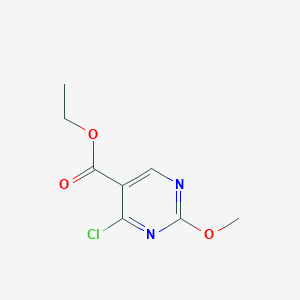

Ethyl 4-chloro-2-methoxypyrimidine-5-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-chloro-2-methoxypyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O3/c1-3-14-7(12)5-4-10-8(13-2)11-6(5)9/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RANJBBCBOFEEHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40628186 | |

| Record name | Ethyl 4-chloro-2-methoxypyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40628186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65269-18-3 | |

| Record name | Ethyl 4-chloro-2-methoxypyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40628186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 4-chloro-2-methoxypyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a viable synthetic pathway for Ethyl 4-chloro-2-methoxypyrimidine-5-carboxylate, a key intermediate in the preparation of various pharmaceutically active compounds. The synthesis is presented as a multi-step process, commencing from readily available starting materials and proceeding through key intermediates to the final product. Each step is detailed with established protocols, mechanistic insights, and critical process parameters.

Introduction

This compound is a versatile heterocyclic building block in medicinal chemistry. Its strategic functionalization, featuring a reactive chloro group at the 4-position and a methoxy group at the 2-position, allows for diverse subsequent chemical modifications, making it a valuable precursor in the synthesis of complex molecular architectures. This guide delineates a logical and efficient pathway for its laboratory-scale preparation.

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached in a three-step sequence starting from the formation of a pyrimidine ring system, followed by functional group interconversions. The proposed pathway is as follows:

-

Step 1: Synthesis of Ethyl 2,4-dihydroxypyrimidine-5-carboxylate. This initial step involves the construction of the core pyrimidine ring.

-

Step 2: Synthesis of Ethyl 2-methoxy-4-hydroxypyrimidine-5-carboxylate. This step introduces the methoxy group at the 2-position.

-

Step 3: Synthesis of this compound. The final step is a chlorination reaction to install the chloro group at the 4-position.

This pathway is advantageous as it utilizes common reagents and follows well-established reaction principles in heterocyclic chemistry.

Caption: Proposed three-step synthesis of this compound.

Part 1: Synthesis of Ethyl 2,4-dihydroxypyrimidine-5-carboxylate

The initial and foundational step is the construction of the pyrimidine ring. This is typically achieved through a cyclocondensation reaction. A common and cost-effective method involves the reaction of diethyl malonate with urea in the presence of a strong base, such as sodium ethoxide.

Experimental Protocol

-

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

-

Reaction: To the sodium ethoxide solution, add diethyl malonate, followed by urea.

-

Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, the reaction mixture is cooled, and the solid product is precipitated by acidification with a suitable acid, such as hydrochloric acid.

-

Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization.

| Parameter | Value |

| Starting Materials | Diethyl malonate, Urea, Sodium, Absolute Ethanol |

| Reaction Time | 6-8 hours |

| Temperature | Reflux (approx. 78 °C) |

| Typical Yield | 60-70% |

Part 2: Synthesis of Ethyl 2-methoxy-4-hydroxypyrimidine-5-carboxylate

With the pyrimidine core established, the next step is the selective introduction of the methoxy group at the 2-position. This is an O-methylation reaction, typically carried out using a methylating agent in the presence of a base.

Experimental Protocol

-

Reaction Setup: In a suitable reaction vessel, suspend Ethyl 2,4-dihydroxypyrimidine-5-carboxylate in a polar aprotic solvent such as dimethylformamide (DMF).

-

Base Addition: Add a suitable base, such as potassium carbonate, to the suspension.

-

Methylation: Add a methylating agent, for example, dimethyl sulfate or methyl iodide, dropwise to the mixture at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as indicated by TLC.

-

Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography.

| Parameter | Value |

| Starting Material | Ethyl 2,4-dihydroxypyrimidine-5-carboxylate |

| Reagents | Dimethyl sulfate, Potassium carbonate, DMF |

| Reaction Time | 4-6 hours |

| Temperature | Room temperature to 50 °C |

| Typical Yield | 75-85% |

Part 3: Synthesis of this compound

The final transformation is the chlorination of the hydroxyl group at the 4-position. This is a crucial step that introduces the reactive handle for further synthetic manipulations. The most common and effective reagent for this type of transformation is phosphorus oxychloride (POCl₃).

Mechanism and Rationale for Reagent Choice

The hydroxyl group on the pyrimidine ring is not a good leaving group. Phosphorus oxychloride is a powerful dehydrating and chlorinating agent that activates the hydroxyl group by forming a phosphate ester intermediate, which is an excellent leaving group. Subsequent nucleophilic attack by a chloride ion displaces the phosphate ester, yielding the desired 4-chloro derivative. The reaction is often carried out in the presence of a tertiary amine base, such as N,N-dimethylaniline, which can act as a catalyst and a scavenger for the HCl generated during the reaction.

Caption: Experimental workflow for the chlorination of Ethyl 2-methoxy-4-hydroxypyrimidine-5-carboxylate.

Experimental Protocol

-

Reaction Setup: In a flask equipped with a reflux condenser and a calcium chloride guard tube, place Ethyl 2-methoxy-4-hydroxypyrimidine-5-carboxylate.

-

Reagent Addition: Carefully add an excess of phosphorus oxychloride (POCl₃). A catalytic amount of N,N-dimethylaniline can also be added.

-

Reflux: Heat the reaction mixture to reflux for 2-4 hours. The reaction should be carried out in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This step must be done cautiously as the reaction of POCl₃ with water is highly exothermic.

-

Neutralization and Extraction: Neutralize the acidic solution with a base, such as sodium carbonate solution, until the pH is neutral or slightly basic. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound as a solid.

| Parameter | Value |

| Starting Material | Ethyl 2-methoxy-4-hydroxypyrimidine-5-carboxylate |

| Reagents | Phosphorus oxychloride (POCl₃), N,N-dimethylaniline (optional) |

| Reaction Time | 2-4 hours |

| Temperature | Reflux (approx. 105 °C) |

| Typical Yield | 80-90% |

Conclusion

The described three-step synthesis provides a reliable and efficient route to this compound. The methodology relies on fundamental organic reactions and utilizes readily available reagents, making it suitable for laboratory-scale synthesis. The final product is a valuable intermediate for the development of novel therapeutic agents, and this guide provides the necessary technical details for its successful preparation.

An In-Depth Technical Guide to Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate: Properties, Synthesis, and Applications in Drug Discovery

Foreword for the Research Professional: This document serves as a comprehensive technical guide for Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (CAS No. 5909-24-0). It is designed for researchers, medicinal chemists, and professionals in drug development who utilize pyrimidine derivatives as key building blocks in the synthesis of novel therapeutic agents. This guide moves beyond a simple recitation of data, offering insights into the causality of its chemical behavior and its strategic application in modern pharmaceutical research.

Core Molecular Profile and Physicochemical Characteristics

Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate is a polysubstituted pyrimidine that presents as an off-white to light yellow solid at room temperature.[1][2] Its strategic arrangement of functional groups—a reactive chloro group at the 4-position, a methylthio group at the 2-position, and an ethyl ester at the 5-position—renders it a highly versatile intermediate in organic synthesis.[3] The chloro atom, in particular, is a key reactive site, susceptible to nucleophilic substitution, which is a cornerstone of its utility in building more complex molecular architectures.

Below is a summary of its key physicochemical properties:

| Property | Value | Source(s) |

| Molecular Formula | C₈H₉ClN₂O₂S | [1][3] |

| Molecular Weight | 232.69 g/mol | [1][3] |

| CAS Number | 5909-24-0 | [3][4] |

| Appearance | Off-white to light yellow solid/powder | [1][2] |

| Melting Point | 60-63 °C | [1][2][4] |

| Boiling Point | 132 °C at 0.4 mmHg | [1][2] |

| Solubility | Soluble in Chloroform, Ethyl Acetate | [1] |

| Storage Temperature | 2-8°C, in a cool, dry, well-ventilated place | [1][4] |

The structural representation of Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate is depicted in the following diagram:

Caption: Chemical structure of Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate.

Spectral Data Synopsis

The structural integrity of Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate is confirmed through standard spectroscopic techniques. While detailed, specific spectra are proprietary to suppliers, publicly available data provides characteristic fingerprints.

-

Mass Spectrometry: The nominal mass of the compound is 232 g/mol . In mass spectrometry, the most prominent peaks are observed at m/z values of 232 (M+), 234 (M+2, corresponding to the chlorine-37 isotope), and 204.[3]

-

Infrared (IR) Spectroscopy: The IR spectrum, typically recorded using techniques like ATR-IR, would show characteristic absorption bands for the carbonyl group (C=O) of the ester, C-Cl stretching, and vibrations associated with the pyrimidine ring.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would exhibit signals corresponding to the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃), a singlet for the methylthio group (-SCH₃), and a singlet for the proton on the pyrimidine ring.

-

¹³C NMR: The carbon NMR would show distinct peaks for the carbons in the pyrimidine ring, the carbonyl carbon of the ester, the carbons of the ethyl group, and the carbon of the methylthio group.[3]

-

Chemical Reactivity and Synthetic Versatility

The synthetic utility of Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate stems from the differential reactivity of its functional groups. The chlorine atom at the 4-position is a proficient leaving group, making it the primary site for nucleophilic aromatic substitution (SₙAr) reactions. This allows for the introduction of a wide array of substituents, a critical step in the generation of compound libraries for drug screening.

Common transformations include reactions with:

-

Amines: To introduce substituted amino groups, a key step in the synthesis of many kinase inhibitors.

-

Alkoxides and Phenoxides: To form ether linkages.[5]

-

Thiolates: To introduce new thioether moieties.[5]

Interestingly, under certain conditions with strong nucleophiles like cyanide or an excess of sodium methoxide, the methylthio group at the 2-position can also be displaced, demonstrating its lability.[5] This dual reactivity, though sometimes a challenge, provides additional avenues for molecular diversification.

The following diagram illustrates a generalized workflow for the synthetic application of this pyrimidine derivative:

Sources

- 1. csnvchem.com [csnvchem.com]

- 2. Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate | 5909-24-0 [chemicalbook.com]

- 3. 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid ethyl ester | C8H9ClN2O2S | CID 80008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-氯-2-甲硫基嘧啶-5-羧酸乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to Ethyl 4-chloro-2-substituted-pyrimidine-5-carboxylates: Synthesis, Properties, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of a key class of heterocyclic compounds: Ethyl 4-chloro-2-substituted-pyrimidine-5-carboxylates. While the specific compound "Ethyl 4-chloro-2-methoxypyrimidine-5-carboxylate" is not readily found in chemical literature, this guide will focus on a closely related and extensively studied analogue, Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate , which serves as a vital intermediate in pharmaceutical synthesis. We will delve into its chemical identity, synthesis, physicochemical properties, and significant applications, particularly in the development of kinase inhibitors. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Identity and Structure

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active molecules, including nucleobases.[1] The strategic placement of various functional groups on the pyrimidine ring allows for the synthesis of diverse compounds with a wide range of pharmacological activities.[2]

The primary focus of this guide, Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate , is a versatile building block in organic synthesis.[3]

Table 1: Chemical Identifiers for Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate

| Identifier | Value |

| CAS Number | 5909-24-0[2][4][5] |

| Molecular Formula | C8H9ClN2O2S[3][5] |

| Molecular Weight | 232.69 g/mol [3][5] |

| IUPAC Name | ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate[5] |

| Synonyms | 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic Acid Ethyl Ester, Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate[3][5] |

Below is the chemical structure of Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate:

Caption: Chemical structure of Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate.

Synthesis and Reaction Mechanisms

The synthesis of Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate is a well-established multi-step process. A common and efficient method involves the condensation of S-methylisothiourea with diethyl ethoxymethylenemalonate in the presence of a base. This reaction forms a 4-oxopyrimidine sodium salt intermediate. Subsequent treatment with a chlorinating agent, such as phosphorus oxychloride (POCl3), under reflux conditions yields the desired 4-chloro derivative.[2]

Caption: Synthetic workflow for Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate.

The reactivity of the 4-chloro position is crucial for its utility as a synthetic intermediate. The chlorine atom acts as a good leaving group, readily undergoing nucleophilic aromatic substitution (SnAr) reactions. This allows for the introduction of various functionalities at this position, which is a key strategy in the synthesis of diverse drug candidates. The regioselectivity of these reactions can be influenced by the nature of the nucleophile and the other substituents on the pyrimidine ring.[6]

Physicochemical and Spectroscopic Properties

Understanding the physical and chemical properties of Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate is essential for its handling, storage, and application in synthesis.

Table 2: Physicochemical Properties of Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate

| Property | Value | Source |

| Appearance | White to yellow solid | [2] |

| Melting Point | 58-60 °C | [2] |

| Boiling Point | 132°C/0.4mmHg (lit.) | [3] |

| Solubility | Soluble in Chloroform, Ethyl Acetate | [3] |

Spectroscopic data is critical for the characterization and purity assessment of the compound. While a comprehensive spectral analysis is beyond the scope of this guide, typical characterization would involve Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Applications in Drug Discovery and Development

Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate is a key intermediate in the synthesis of a variety of pharmacologically active molecules.[2][3] Its primary application lies in the development of kinase inhibitors, which are a major class of targeted cancer therapies.[2][7]

This compound has been utilized in the synthesis of pyrido[2,3-d]pyrimidin-7-one derivatives, which have shown potent inhibitory activity against kinases such as Raf.[2] These kinases are often dysregulated in cancer cells, and their inhibition can lead to anti-proliferative effects.[2] Furthermore, it serves as a precursor for the synthesis of inhibitors of other kinases, including Cdk4, PDGF, and FGF, which are also implicated in various diseases.[7]

The versatility of Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate also extends to the synthesis of other biologically active compounds with potential therapeutic applications, including antiviral, antifungal, and antibacterial agents.[2]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Overview - Georganics [georganics.sk]

- 3. csnvchem.com [csnvchem.com]

- 4. 5909-24-0|Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate|BLD Pharm [bldpharm.com]

- 5. 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid ethyl ester | C8H9ClN2O2S | CID 80008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 7. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Spectroscopic Characterization of Key Pyrimidine Intermediates

A Note to the Researcher: The initial request concerned the spectroscopic data for Ethyl 4-chloro-2-methoxypyrimidine-5-carboxylate. However, a comprehensive search of scientific literature and chemical databases reveals a significant lack of publicly available, experimentally-derived spectroscopic data for this specific compound.

In the spirit of scientific advancement and to provide a valuable and detailed resource, this guide will focus on the closely related and well-documented analogue: Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (CAS Number: 5909-24-0). The structural difference—a methylthio (-SCH₃) group in place of a methoxy (-OCH₃) group—is electronically significant and provides a robust framework for understanding the spectroscopic behavior of this class of compounds. Throughout this guide, we will provide expert insights into how the data would be expected to differ for the originally requested methoxy analogue, thereby providing a predictive tool for researchers working with similar structures.

Spectroscopic Analysis of Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate

Audience: Researchers, scientists, and drug development professionals. Pillar I: Introduction & Molecular Overview

Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate is a pivotal intermediate in synthetic organic chemistry. Its trifunctional nature—bearing a reactive chloro group, a manipulable methylthio group, and an ester moiety—makes it a versatile building block for the synthesis of complex heterocyclic systems, including kinase inhibitors and other pharmacologically active molecules.[1][2] Accurate characterization of this intermediate is paramount to ensure the identity and purity of subsequent products in a synthetic route. This guide provides a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Pillar II: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For a compound of this nature, both ¹H (proton) and ¹³C (carbon) NMR provide unambiguous evidence of its constitution.

¹H NMR Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum provides a direct map of the hydrogen atoms in the molecule, offering critical information on their chemical environment, connectivity, and quantity.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Causality and Field Insights |

|---|---|---|---|---|

| ~8.75 | Singlet | 1H | H-6 (Pyrimidine ring) | The single proton on the pyrimidine ring is significantly deshielded due to the anisotropic effects of the two ring nitrogen atoms and the electron-withdrawing nature of the adjacent ester and chloro groups. Its singlet multiplicity confirms the absence of adjacent protons. |

| ~4.40 | Quartet | 2H | -OCH₂ CH₃ (Ethyl ester) | This quartet arises from the methylene protons of the ethyl group. They are split by the three adjacent methyl protons (n+1 rule, 3+1=4), resulting in a quartet. The chemical shift is downfield due to the adjacent oxygen atom of the ester. |

| ~2.60 | Singlet | 3H | -SCH₃ (Methylthio) | The three protons of the methylthio group appear as a sharp singlet. Their chemical shift is characteristic of a methyl group attached to a sulfur atom, which is less deshielding than an oxygen atom. |

| ~1.40 | Triplet | 3H | -OCH₂CH₃ (Ethyl ester) | These methyl protons are split by the two adjacent methylene protons into a triplet (n+1 rule, 2+1=3). This signal is the most upfield, as it is furthest from the electron-withdrawing functionalities. |

Comparative Insight: The Methoxy Analogue For the requested this compound, the -SCH₃ signal at ~2.60 ppm would be absent. It would be replaced by a singlet integrating to 3H for the -OCH₃ group, expected at a more downfield position, typically around ~4.0-4.1 ppm . This significant downfield shift is a direct consequence of the higher electronegativity of oxygen compared to sulfur, which deshields the attached protons more effectively.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum reveals the electronic environment of each carbon atom, confirming the core structure and the presence of key functional groups.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):

| Chemical Shift (δ) ppm | Assignment | Causality and Field Insights |

|---|---|---|

| ~173.0 | C-2 (-SC H₃) | The carbon attached to the sulfur and two nitrogen atoms is highly deshielded. |

| ~163.0 | C =O (Ester) | The carbonyl carbon of the ester group is characteristically found in this downfield region. |

| ~160.0 | C-4 (-Cl) | The carbon atom bearing the chlorine atom is significantly deshielded due to the electronegativity of chlorine and the influence of the ring nitrogens. |

| ~157.0 | C-6 | The carbon atom attached to the lone ring proton (H-6) appears in the aromatic/heteroaromatic region. |

| ~115.0 | C-5 | The carbon atom to which the ester group is attached. Its chemical shift is influenced by both the pyrimidine ring and the carbonyl group. |

| ~62.0 | -OC H₂CH₃ | The methylene carbon of the ethyl ester is deshielded by the attached oxygen atom. |

| ~14.0 | -SC H₃ | The methyl carbon of the methylthio group. Sulfur's electronegativity results in a moderate downfield shift. |

| ~13.8 | -OCH₂C H₃ | The terminal methyl carbon of the ethyl group, typically found in the upfield region of the spectrum. |

Comparative Insight: The Methoxy Analogue In the methoxy analogue, the C-2 carbon (~173.0 ppm) would likely shift slightly, but the most significant change would be the chemical shift of the methyl carbon. The -OC H₃ carbon would appear much further downfield, typically in the ~55-60 ppm range, compared to the ~14.0 ppm for the -SC H₃ carbon. This large difference is a reliable diagnostic tool to distinguish between the two analogues.

Pillar III: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Key IR Absorption Bands (ATR):

| Wavenumber (cm⁻¹) | Vibration Type | Significance and Interpretation |

|---|---|---|

| ~2980-3000 | C-H stretch (sp³) | Corresponds to the C-H bonds in the ethyl and methyl groups. |

| ~1720-1730 | C=O stretch (Ester) | A strong, sharp absorption band characteristic of the carbonyl group in the ethyl ester. This is often the most prominent peak in the spectrum. |

| ~1550-1580 | C=N/C=C stretch | Aromatic/heteroaromatic ring stretching vibrations from the pyrimidine core. |

| ~1200-1300 | C-O stretch (Ester) | Characteristic stretching vibration for the C-O single bond of the ester functionality. |

| ~1000-1100 | C-Cl stretch | The vibration of the carbon-chlorine bond, often appearing in the fingerprint region. |

Comparative Insight: The Methoxy Analogue The IR spectrum of the methoxy analogue would be very similar. The key difference would be the presence of a distinct C-O-C stretching vibration for the methoxy group, typically appearing as a strong band in the 1050-1150 cm⁻¹ region. This might overlap with other signals in the fingerprint region but would be a key feature to look for.

Pillar IV: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural information based on its fragmentation pattern upon ionization.

Expected Mass Spectrometry Data (Electron Ionization - EI):

| m/z (mass-to-charge) | Ion | Interpretation |

|---|---|---|

| 232/234 | [M]⁺ / [M+2]⁺ | The molecular ion peaks. The characteristic ~3:1 intensity ratio of the M and M+2 peaks is definitive proof of the presence of one chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes).[3] |

| 203/205 | [M - C₂H₅]⁺ | Loss of the ethyl radical from the ester group. |

| 187/189 | [M - OC₂H₅]⁺ | Loss of the ethoxy radical, a common fragmentation pathway for ethyl esters. |

| 159/161 | [M - OC₂H₅ - CO]⁺ | Subsequent loss of carbon monoxide from the [M - OC₂H₅]⁺ fragment. |

Molecular Structure and Key Identifiers

Caption: Simplified EI fragmentation pathway for the title compound.

Comparative Insight: The Methoxy Analogue The molecular weight of the methoxy analogue would be lower. The molecular formula is C₈H₉ClN₂O₃, giving a monoisotopic mass of 216.03 g/mol . Therefore, the molecular ion peaks [M]⁺ and [M+2]⁺ would appear at m/z 216 and 218 , respectively. The fragmentation pattern would be analogous, with initial losses of the ethyl (-29) or ethoxy (-45) radicals.

Pillar V: Experimental Protocols

To ensure reproducibility and data integrity, the following standardized protocols are recommended for acquiring the spectroscopic data.

Protocol 1: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh ~10-15 mg of the compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a 90° pulse, a relaxation delay of 2 seconds, and an acquisition time of 4 seconds. Typically, 16 scans are sufficient.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled sequence with a 30° pulse and a relaxation delay of 2 seconds. A larger number of scans (~1024 or more) will be required to achieve an adequate signal-to-noise ratio.

-

Processing: Process the data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Protocol 2: ATR-IR Spectroscopy

-

Background Scan: Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean. Perform a background scan to capture the spectrum of the ambient environment.

-

Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Processing: The resulting spectrum should be automatically background-corrected by the instrument software.

Protocol 3: EI-Mass Spectrometry

-

Sample Introduction: Introduce the sample via a direct insertion probe or, if sufficiently volatile and thermally stable, via Gas Chromatography (GC-MS).

-

Ionization: Utilize a standard Electron Ionization (EI) source at 70 eV.

-

Analysis: Scan a mass range from m/z 40 to 400 to ensure capture of the molecular ion and significant fragments.

-

Data Interpretation: Analyze the resulting mass spectrum, paying close attention to the molecular ion cluster to confirm the presence of chlorine and the major fragment ions to corroborate the proposed structure.

This guide has detailed the expected ¹H NMR, ¹³C NMR, IR, and MS spectroscopic data for Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate. The provided data, interpretation, and protocols serve as a self-validating system for researchers to confirm the identity and purity of this important synthetic intermediate. Furthermore, the comparative insights provided for its methoxy analogue offer a predictive framework, enhancing the utility of this guide for scientists working with a broader class of substituted pyrimidines. The rigorous application of these analytical techniques is fundamental to maintaining the high standards of scientific integrity and trustworthiness required in research and drug development.

References

-

PubChem. 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid ethyl ester. National Center for Biotechnology Information. Available from: [Link]

-

El-Emary, T. I. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-(Thiazolo[3,2-a]Pyrimidinyl) Disulfides. Journal of Chemical and Pharmaceutical Research, 2016, 8(8), 521-529. Available from: [Link]

-

Georganics. Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Overview. Available from: [Link]

-

Lister, J. H.; Timmis, G. M. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 1968, 1242-1244. Available from: [Link]

Sources

An In-depth Technical Guide to the Starting Materials for the Synthesis of Ethyl 4-chloro-2-methoxypyrimidine-5-carboxylate

Introduction

Ethyl 4-chloro-2-methoxypyrimidine-5-carboxylate is a pivotal intermediate in the synthesis of a wide array of biologically active molecules and pharmaceutical agents. Its functionalized pyrimidine core serves as a versatile scaffold for the development of kinase inhibitors and other therapeutic compounds.[1][2] This guide provides an in-depth analysis of the common and alternative starting materials for its synthesis, offering a comprehensive resource for researchers, scientists, and professionals in drug development. We will delve into the strategic considerations behind the selection of precursors and the fundamental reaction mechanisms that govern the construction of this essential heterocyclic compound.

Core Synthetic Strategies: Building the Pyrimidine Ring

The synthesis of this compound fundamentally relies on the construction of the pyrimidine ring, followed by functional group interconversions. The most prevalent strategies involve the condensation of a three-carbon (C3) electrophilic component with a one-carbon, two-nitrogen (N-C-N) nucleophilic component.

Primary Synthetic Route: The Malonate and Amidine Condensation

A widely adopted and efficient pathway to pyrimidine-5-carboxylates involves the condensation of a malonic ester derivative with an amidine or a related N-C-N synthon. This approach offers a high degree of flexibility in introducing substituents onto the pyrimidine ring.

Key Starting Materials:

-

Diethyl Ethoxymethylenemalonate (DEMM): This C3 component is a highly versatile and reactive precursor in pyrimidine synthesis.[3] The ethoxymethylene group provides a masked aldehyde functionality, which is crucial for the cyclization step. DEMM itself can be synthesized from diethyl malonate and triethyl orthoformate.[4]

-

O-Methylisourea: This serves as the N-C-N building block, providing the 2-methoxy group directly. It is typically used as a salt, such as the sulfate or hydrochloride.

-

S-Methylisothiourea: An alternative to O-methylisourea, this reagent introduces a 2-methylthio group, which can be subsequently converted to the desired 2-methoxy group.[5]

-

Formamidine Acetate: This is another key reagent that can serve as the N-C-N source in pyrimidine synthesis.[6][7][8]

Reaction Mechanism and Protocol

The synthesis generally proceeds in two key steps: (1) the formation of a 4-hydroxypyrimidine intermediate via condensation and cyclization, and (2) the subsequent chlorination of the 4-position.

Step 1: Condensation and Cyclization to form Ethyl 2-methoxy-4-hydroxypyrimidine-5-carboxylate

The reaction is initiated by the Michael addition of the amidine nitrogen to the activated double bond of diethyl ethoxymethylenemalonate. This is followed by an intramolecular cyclization with the elimination of ethanol to form the stable pyrimidine ring.

Caption: Formation of the pyrimidine ring via condensation and cyclization.

Experimental Protocol:

-

To a solution of sodium ethoxide in ethanol, add O-methylisourea sulfate (or a similar salt).

-

To this mixture, add diethyl ethoxymethylenemalonate dropwise at a controlled temperature.

-

The reaction mixture is then heated under reflux for several hours to drive the cyclization to completion.

-

After cooling, the reaction is quenched, and the pH is adjusted to precipitate the 4-hydroxypyrimidine product.

-

The crude product is collected by filtration and can be purified by recrystallization.

Step 2: Chlorination of the 4-Hydroxy Group

The 4-hydroxy group of the pyrimidine ring exists in tautomeric equilibrium with its keto form (a pyrimidone). This hydroxyl group can be readily converted to a chloro group using a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[5]

Caption: Conversion of the 4-hydroxy group to a chloro group.

Experimental Protocol:

-

The dried ethyl 2-methoxy-4-hydroxypyrimidine-5-carboxylate is suspended in an excess of phosphorus oxychloride.

-

A catalytic amount of a tertiary amine, such as N,N-dimethylaniline, may be added to facilitate the reaction.

-

The mixture is heated under reflux until the reaction is complete, as monitored by techniques like TLC or HPLC.

-

The excess phosphorus oxychloride is carefully removed under reduced pressure.

-

The residue is then cautiously quenched with ice-water, leading to the precipitation of the final product.

-

The crude this compound is collected by filtration, washed, and can be further purified.

Alternative Synthetic Approaches

While the malonate-amidine condensation is a mainstay, other synthetic strategies offer alternative routes, which may be advantageous depending on the availability of starting materials and desired substitution patterns.

Synthesis from Dihydroxypyrimidines

An alternative approach begins with the synthesis of a 2-substituted-4,6-dihydroxypyrimidine, followed by selective functionalization.

Starting Materials:

-

Malonic Acid or its Esters (e.g., Diethyl Malonate): The core C3 fragment.[9]

-

Urea or Substituted Ureas/Amidines: To provide the N-C-N component. For instance, O-ethylisourea can be used to synthesize 2-ethoxy-4,6-dihydroxypyrimidine.[10]

Synthetic Pathway:

-

Ring Formation: Condensation of diethyl malonate with a suitable amidine (e.g., O-methylisourea) in the presence of a base like sodium methoxide yields 2-methoxy-4,6-dihydroxypyrimidine.[10]

-

Formylation: Introduction of the carboxylate precursor at the 5-position can be achieved through a Vilsmeier-Haack reaction.[11][12] This reaction typically uses a mixture of phosphorus oxychloride and dimethylformamide (DMF) to generate the Vilsmeier reagent, which acts as a formylating agent.[11]

-

Oxidation and Esterification: The introduced formyl group can then be oxidized to a carboxylic acid and subsequently esterified to yield the ethyl ester.

-

Chlorination: The final step involves the chlorination of the 4-hydroxy group as previously described.

Caption: An alternative synthetic route starting from a dihydroxypyrimidine.

Quantitative Data Summary

| Synthetic Route | Key Starting Materials | Typical Yield | Advantages | Disadvantages |

| Primary Route | Diethyl Ethoxymethylenemalonate, O-Methylisourea | Good to Excellent | Convergent, high-yielding, and well-established. | Requires pre-functionalized malonate. |

| Alternative Route | Diethyl Malonate, O-Methylisourea | Moderate to Good | Utilizes simpler starting materials. | Longer synthetic sequence, may require optimization of formylation and oxidation steps. |

Conclusion

The synthesis of this compound is a well-established process with the condensation of diethyl ethoxymethylenemalonate and O-methylisourea being the most direct and efficient route. The choice of starting materials is dictated by factors such as availability, cost, and the desired substitution pattern on the final molecule. A thorough understanding of the underlying reaction mechanisms and experimental conditions is paramount for the successful and scalable production of this vital pharmaceutical intermediate. The alternative pathways, while potentially longer, offer valuable flexibility in research and development settings.

References

- NINGBO INNO PHARMCHEM CO.,LTD. Formamidine Acetate CAS 3473-63-0: A Versatile Intermediate for Pharmaceutical and Heterocyclic Synthesis.

- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.

- Baran, P. S., & Ryan, A. (2006). ONE-STEP SYNTHESIS OF 4,5-DISUBSTITUTED PYRIMIDINES USING COMMERCIALLY AVAILABLE AND INEXPENSIVE REAGENTS. HETEROCYCLES, 70, 581.

- Georganics. (2023). Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Overview.

- A Convenient Synthesis of Formamidine and Acetamidine Acetate.

- Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. (2020). ChemProc, 16(1), 104.

- Zhang, R., Zhang, D., Liang, Y., Zhou, G., & Dong, D. (2011). Vilsmeier Reaction of 3-Aminopropenamides: One-Pot Synthesis of Pyrimidin-4(3H)-ones. The Journal of Organic Chemistry, 76(8), 2880–2883.

- US Patent 5,463,055A. Process for the production of 2-ethoxy-4,6-dihydroxypyrimidine or its alkali salts.

- Lipson, V. V., Svetlichnaya, N. V., Borodina, V. V., & Zubatyuk, R. (2012). Formylation of 4,7-Dihydro-1,2,4-triazolo[1,5-a]pyrimidines Using Vilsmeier–Haack Conditions. Chemistry of Heterocyclic Compounds, 48(5), 784–791.

- Dong, D., et al. (2008). Vilsmeier−Haack Reactions of 2-Arylamino-3-acetyl-5,6-dihydro-4H-pyrans toward the Synthesis of Highly Substituted Pyridin-2(1H)-ones. The Journal of Organic Chemistry.

-

Organic Chemistry Portal. Pyrimidine synthesis. Available from: [Link]

-

Organic Syntheses Procedure. diethyl methylenemalonate. Available from: [Link]

- Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). Molecules, 28(2), 749.

-

Chemsrc. This compound. Available from: [Link]

-

SYNTHESIS OF PYRIMIDINE DERIVATIVES. Available from: [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. Optimizing Chemical Synthesis: The Power of Diethyl Ethoxymethylenemalonate as a Versatile Intermediate.

-

PrepChem.com. Synthesis of Diethyl Ethoxymethylenemalonate. Available from: [Link]

- CN Patent 102898382A. Method for synthesizing 2-amino-4,6-dimethoxypyrimidine.

-

PubChem. Diethyl (ethoxymethylene)malonate. Available from: [Link]

- Patsnap. 2-amino-4,6-dimethoxypyrimidine synthesis method.

- Xu, D., Zhu, Z., Xu, H., & Wang, Z. (2012). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Journal of the Chinese Chemical Society, 59(4), 469–471.

- CN Patent 103554036B. The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.

- Patsnap. Preparation method of 2,4-dichloro-5-methoxypyrimidine.

-

PubChem. 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid ethyl ester. Available from: [Link]

- Shadbolt, R. S., & Ulbricht, T. L. V. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 1172.

- CN Patent 102399196A. Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine.

-

LookChem. Cas 5909-24-0,Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate. Available from: [Link]

- Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxyl

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. csnvchem.com [csnvchem.com]

- 3. nbinno.com [nbinno.com]

- 4. prepchem.com [prepchem.com]

- 5. Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Overview - Georganics [georganics.sk]

- 6. nbinno.com [nbinno.com]

- 7. baranlab.org [baranlab.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine - Google Patents [patents.google.com]

- 10. US5463055A - Process for the production of 2-ethoxy-4,6-dihydroxypyrimidine or its alkali salts - Google Patents [patents.google.com]

- 11. ijpcbs.com [ijpcbs.com]

- 12. Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction [mdpi.com]

Reactivity profile of the chloro group in Ethyl 4-chloro-2-methoxypyrimidine-5-carboxylate

An In-Depth Technical Guide to the Reactivity Profile of the Chloro Group in Ethyl 4-chloro-2-methoxypyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a highly functionalized heterocyclic compound that has emerged as a critical building block in contemporary organic synthesis and medicinal chemistry. Its structure, featuring a pyrimidine core embellished with a reactive chloro group, a methoxy substituent, and an ethyl carboxylate moiety, offers a versatile platform for molecular elaboration. Pyrimidine derivatives are ubiquitous in biologically active molecules, including DNA bases, approved drugs, and clinical candidates, exhibiting a wide spectrum of pharmacological activities such as anticancer, antiviral, and antibacterial properties.[1]

The synthetic utility of this reagent is primarily centered on the reactivity of the chlorine atom at the C4 position. The electron-deficient nature of the pyrimidine ring, accentuated by the two nitrogen atoms and the C5-ester, renders the C4 position highly susceptible to a variety of transformations.[2] This guide provides a comprehensive exploration of the reactivity profile of this chloro group, focusing on the mechanistic underpinnings and practical applications of its displacement through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. Understanding this reactivity is paramount for its effective deployment in the synthesis of complex molecular architectures and novel pharmaceutical agents.

Electronic Properties and the Principle of Reactivity

The notable reactivity of the C4-chloro group in this compound is a direct consequence of the electronic landscape of the pyrimidine ring. The two nitrogen atoms at positions 1 and 3 are powerful electron-withdrawing centers, which significantly reduce the electron density across the aromatic system. This effect is most pronounced at the C2, C4, and C6 positions. The presence of the ethyl carboxylate group at the C5 position further withdraws electron density, enhancing the electrophilicity of the adjacent C4 carbon.

This pronounced electron deficiency makes the C4 carbon an excellent target for nucleophilic attack. The chloro atom serves as a competent leaving group, facilitating two major classes of reactions:

-

Nucleophilic Aromatic Substitution (SNAr): Nucleophiles can directly attack the C4 carbon, leading to the formation of a stabilized Meisenheimer intermediate, followed by the expulsion of the chloride ion to yield the substituted product.

-

Palladium-Catalyzed Cross-Coupling: The C4-Cl bond is reactive towards oxidative addition to a low-valent palladium(0) complex, initiating catalytic cycles such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings.[2][3] The oxidative addition to this C-Cl bond is often the rate-limiting step in these transformations.[3]

The diagram below illustrates the stabilization of the negative charge in the Meisenheimer complex formed during an SNAr reaction, a key factor in the high reactivity of the C4 position.

Caption: Logical flow of SNAr at the C4 position.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The direct displacement of the C4-chloro group by nucleophiles is one of the most straightforward and widely utilized transformations for this substrate. The high electrophilicity of the C4 position allows these reactions to proceed under relatively mild conditions. A diverse array of nucleophiles, including amines, alcohols, and thiols, can be employed to generate a variety of substituted pyrimidines.

The regioselectivity of this reaction is excellent, with nucleophilic attack occurring almost exclusively at the C4 position.[4] This is a common feature for 2,4-disubstituted pyrimidines where the C4 position is generally more activated towards nucleophilic attack than the C2 position.[5]

Representative SNAr Transformations

| Nucleophile | Reagent Example | Product Type | Typical Conditions |

| Nitrogen | Primary/Secondary Amines (e.g., Aniline, Morpholine) | 4-Aminopyrimidine | Base (e.g., K₂CO₃, DIPEA), Solvent (e.g., DMF, Dioxane), Heat |

| Oxygen | Alkoxides (e.g., NaOMe) | 4-Alkoxypyrimidine | Alcohol solvent, Room Temp to Reflux |

| Oxygen | Phenoxides (e.g., Sodium Phenoxide) | 4-Aryloxypyrimidine | Aprotic polar solvent (e.g., DMF), Heat |

| Sulfur | Thiolates (e.g., Sodium Thiophenoxide) | 4-Thioetherpyrimidine | Aprotic polar solvent (e.g., DMF), Room Temp |

Experimental Protocol: Synthesis of Ethyl 4-amino-2-methoxypyrimidine-5-carboxylate

This protocol describes a typical SNAr reaction with an amine. Acid-promoted aminations, particularly with anilines, have proven effective and can offer a sustainable approach, sometimes proceeding readily in water.[6]

-

Reagent Preparation: To a solution of this compound (1.0 eq) in 1,4-dioxane (0.2 M), add the desired amine (1.2 eq) followed by potassium carbonate (2.0 eq).

-

Reaction Setup: The reaction vessel is sealed and heated to 80-100 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and filtered to remove inorganic salts. The filtrate is concentrated under reduced pressure.

-

Purification: The crude residue is dissolved in a suitable solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The final product is purified by column chromatography on silica gel or by recrystallization.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized C-C and C-N bond formation, and the C4-chloro group of the title compound is an excellent substrate for these powerful transformations. Although aryl chlorides are generally less reactive than the corresponding bromides and iodides, the electron-deficient nature of the pyrimidine ring facilitates the challenging oxidative addition step.[2][3]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling the chloropyrimidine with an organoboron reagent, typically a boronic acid or ester.[2] This reaction is of immense interest in drug discovery for the synthesis of biaryl and heteroaryl structures.[7]

Catalytic Cycle: The generally accepted mechanism involves the oxidative addition of the C-Cl bond to a Pd(0) species, followed by transmetalation with the boronic acid (activated by a base), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Inert Atmosphere: To an oven-dried flask, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq). The flask is evacuated and backfilled with an inert gas (Argon or Nitrogen) three times.

-

Catalyst and Solvent: A suitable palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and degassed solvent (e.g., 1,4-dioxane/water mixture) are added via syringe.[5]

-

Reaction: The mixture is heated, typically between 80-110 °C, until the starting material is consumed as monitored by TLC or LC-MS.

-

Work-up and Purification: The reaction is cooled, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried, concentrated, and the product is purified by column chromatography.

Buchwald-Hartwig Amination

For the synthesis of N-aryl and N-heteroaryl bonds, the Buchwald-Hartwig amination is a powerful alternative to classical SNAr methods, often proceeding under milder conditions with a broader substrate scope.[8] The key to a successful amination of an aryl chloride is the choice of ligand, which must be sufficiently electron-rich and bulky to promote the difficult oxidative addition of the C-Cl bond to the palladium center.[3][9]

Catalytic Cycle: The cycle is similar to the Suzuki coupling but involves the formation of a palladium-amido complex after oxidative addition, followed by reductive elimination to form the C-N bond. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required.[3]

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination

-

Inert Atmosphere: In a glovebox or under a stream of argon, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a bulky phosphine ligand (e.g., RuPhos, XPhos, 2-4 mol%), and a strong base (e.g., NaOtBu, 1.4 eq) to an oven-dried reaction vessel.

-

Reagents and Solvent: Add this compound (1.0 eq), the amine (1.2 eq), and an anhydrous, degassed solvent (e.g., toluene or dioxane).

-

Reaction: Seal the vessel and heat to 80-110 °C. Monitor the reaction's progress by LC-MS.

-

Work-up and Purification: After cooling, the reaction mixture is quenched carefully with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. Purification is achieved via flash chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between the chloropyrimidine and a terminal alkyne, yielding valuable alkynylpyrimidine intermediates.[10] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[11]

Catalytic Cycle: The process involves two interconnected cycles. In the palladium cycle, oxidative addition of the C-Cl bond is followed by transmetalation from a copper(I) acetylide intermediate. The copper cycle involves the formation of this key copper acetylide from the terminal alkyne, copper(I), and the amine base.[12]

Experimental Protocol: Sonogashira Coupling

-

Inert Atmosphere: To a reaction vessel, add this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) salt (e.g., CuI, 1-2 mol%). The vessel is evacuated and backfilled with argon.

-

Reagents and Solvent: Anhydrous, degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylamine) are added, followed by the terminal alkyne (1.1-1.5 eq).

-

Reaction: The reaction is typically stirred at temperatures ranging from room temperature to 60 °C and monitored by TLC.

-

Work-up and Purification: The reaction mixture is filtered through a pad of celite to remove the catalyst, and the filtrate is concentrated. The residue is taken up in an organic solvent, washed with aqueous ammonium chloride and brine, dried, and purified by column chromatography.

Applications in Drug Discovery

The versatility of the C4-chloro group makes this compound and its close analogs, such as the 2-(methylthio) derivative, valuable intermediates in the synthesis of kinase inhibitors and other pharmacologically active agents.[1][13] For instance, the core structure is present in pyrido[2,3-d]pyrimidin-7-one derivatives that act as inhibitors of kinases like Raf, which are implicated in cell proliferation and cancer.[1] The ability to readily introduce diverse substituents at the C4 position through the reactions described above is crucial for building molecular libraries and optimizing structure-activity relationships (SAR) in drug development programs.

Conclusion

This compound is a privileged scaffold whose reactivity is dominated by the C4-chloro substituent. This group serves as an excellent handle for a wide range of chemical transformations, most notably nucleophilic aromatic substitution and an array of palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyrimidine ring provides the necessary activation for these reactions to proceed with high efficiency and regioselectivity. A thorough understanding of these reactivity profiles, reaction mechanisms, and experimental protocols empowers chemists to strategically employ this versatile building block in the synthesis of complex, high-value molecules for the pharmaceutical and agrochemical industries.

References

- Benchchem. (n.d.). Application Notes and Protocols: Suzuki Coupling Reactions with 4-Chloropyrimidines.

- Georganics. (2023, November 15). Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Overview.

- ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines.

- ResearchGate. (n.d.). Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative.

- Semantic Scholar. (2020, October 23). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst.

- PubMed. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. J Comb Chem, 5(3), 267-72.

- Preprints.org. (2023, October 12). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water.

- Jakubkiene, V., et al. (2012). N-Nitroso Group-Assisted Nucleophilic Aromatic Substitution of 6-Chloropyrimidines: A Facile and Efficient Synthesis of Pyrimidines. Synlett.

- MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.

- Benchchem. (n.d.). Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines.

- Chem-Impex. (n.d.). Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate.

- Shadbolt, R. S., & Ulbricht, T. L. V. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 1172-1178.

- BLD Pharm. (n.d.). Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate.

- MedchemExpress.com. (n.d.). Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate.

- Wikipedia. (n.d.). Buchwald–Hartwig amination.

- ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids.

- (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine.

- PubChem. (n.d.). Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate.

- (n.d.). Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate 98%min.

- Wikipedia. (n.d.). Sonogashira coupling.

- J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling.

- PubChem. (n.d.). 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid ethyl ester.

- Organic Letters. (n.d.). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine.

- ResearchGate. (2025, August 6). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.

- RSC Publishing. (n.d.). Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction.

- International Journal of New Chemistry. (2024, December 7). General procedure for Sonogashira coupling reaction.

- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.

- SciSpace. (n.d.). Sonogashira coupling.

- ARKIVOC. (2003). Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates.

- Cymit Química S.L. (n.d.). This compound.

Sources

- 1. Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Overview - Georganics [georganics.sk]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water[v1] | Preprints.org [preprints.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. jk-sci.com [jk-sci.com]

- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 11. Sonogashira Coupling [organic-chemistry.org]

- 12. Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. medchemexpress.com [medchemexpress.com]

Substituted Pyrimidines: A Technical Guide to Their Diverse Biological Activities in Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrimidine ring is a foundational heterocyclic scaffold in medicinal chemistry, integral to the structure of DNA and RNA nucleobases.[1] This inherent biological significance has established substituted pyrimidines as a "privileged scaffold" in drug discovery, leading to a vast array of therapeutic agents.[2][3] This guide offers a comprehensive technical exploration of the multifaceted biological activities of substituted pyrimidines, with a focus on their applications in oncology, infectious diseases, inflammation, and neurology. We will delve into mechanisms of action, structure-activity relationships (SAR), quantitative biological data, and detailed experimental protocols to provide a vital resource for the modern drug discovery professional.

Introduction: The Pyrimidine Core in Medicinal Chemistry

The pyrimidine nucleus, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, is a cornerstone of life itself, forming the structure of cytosine, thymine, and uracil.[4][5] Its unique physicochemical properties, including its ability to act as both a hydrogen bond donor and acceptor, make it an ideal framework for interacting with a wide range of biological targets.[2] The synthetic tractability of the pyrimidine ring allows for extensive chemical modification, enabling medicinal chemists to fine-tune pharmacokinetic and pharmacodynamic properties to develop potent and selective therapeutic agents.[6][7]

Anticancer Activities of Substituted Pyrimidines

Substituted pyrimidines are among the most successful scaffolds in modern oncology.[8][9] Their antitumor mechanisms are diverse, ranging from the inhibition of critical enzymes involved in cell cycle progression to the modulation of key signaling pathways.[8][10]

Mechanism of Action: Kinase Inhibition

A predominant mechanism of action for many pyrimidine-based anticancer drugs is the inhibition of protein kinases.[8] These enzymes play a crucial role in cell signaling pathways that govern cell proliferation, survival, and metastasis. The pyrimidine scaffold is particularly effective at targeting the ATP-binding site of kinases, preventing phosphorylation and blocking downstream signaling.[11]

-

Cyclin-Dependent Kinase (CDK) Inhibition : CDKs are key regulators of the cell cycle. Certain N-(pyridin-3-yl) pyrimidin-4-amine derivatives have shown potent inhibitory activity against CDK2, leading to cell cycle arrest and apoptosis in cancer cells.[9]

-

Tyrosine Kinase Inhibition : Receptor tyrosine kinases like EGFR (Epidermal Growth Factor Receptor) and PDGFr (Platelet-Derived Growth Factor Receptor) are often dysregulated in cancer. Pyrido[2,3-d]pyrimidine derivatives have been developed as potent inhibitors of these kinases.[12] The substitution pattern on the pyrimidine core is critical for achieving selectivity and potency.[11][13] For instance, disubstitution at the ortho positions of a phenyl ring attached to the pyrimidine can significantly increase inhibitory activity against kinases like c-src.[12]

Logical Relationship: SAR in Pyrimidine-Based Kinase Inhibitors

The following diagram illustrates the key structural features of a pyrido[2,3-d]pyrimidine scaffold and how modifications at different positions influence kinase inhibitory activity.

Caption: Structure-Activity Relationship (SAR) for Pyrido[2,3-d]pyrimidine Kinase Inhibitors.

Quantitative Data: In Vitro Cytotoxicity

The efficacy of novel anticancer agents is initially assessed by their cytotoxic effects on various cancer cell lines. The IC50 value, which represents the concentration of a drug that inhibits cell growth by 50%, is a standard metric.

| Compound Class | Cancer Cell Line | IC50 (µM) | Target/Mechanism |

| Pyrido[2,3-d]pyrimidines | A549 (Lung) | Varies | LOX Inhibition, Cytotoxicity |

| 4-(1H-benzo[d]imidazol-1-yl)pyrimidines | MCF-7 (Breast) | 1.25 - 6.75 | Antitumor Activity |

| N-(pyridin-3-yl) pyrimidin-4-amine | HeLa (Cervical) | Comparable to Palbociclib | CDK2 Inhibition |

| Thieno[2,3-d]pyrimidine | HCT-116 (Colon) | Potent | B-RAF Inhibition |

| Aminopyrimidine (RDS 344) | Glioblastoma, TNBC | Not specified | Antiproliferative |

Data compiled from multiple sources, including references[4][6][9][14].

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test pyrimidine compounds in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Antimicrobial and Antiviral Activities

The pyrimidine scaffold is a crucial component of many antimicrobial and antiviral drugs.[15][16] Its ability to mimic natural nucleosides allows it to interfere with nucleic acid synthesis in pathogens.[17]

Antibacterial and Antifungal Mechanisms

Many pyrimidine derivatives exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[15][18][19]

-

DHFR Inhibition: Drugs like Trimethoprim selectively inhibit bacterial dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of tetrahydrofolate, a cofactor needed for nucleotide synthesis.[20]

-

Disruption of Cell Processes: Other derivatives may act by disrupting cell wall synthesis, protein synthesis, or other essential metabolic pathways in microbes.[21]

Antiviral Mechanisms: Nucleoside Analogs

Pyrimidine nucleoside analogs are a cornerstone of antiviral therapy.[22] They act by mimicking natural nucleosides and, once incorporated into the viral DNA or RNA chain by viral polymerases, they terminate replication.[17][23]

-

Examples: Drugs like Zidovudine (Retrovir) and Lamivudine (Epivir) are used to treat HIV infections, while Acyclovir is used against herpes simplex viruses.[17]

-

Synergistic Effects: Recent studies have shown that combining pyrimidine biosynthesis inhibitors with antiviral nucleoside analogs can synergistically inhibit the replication of viruses like SARS-CoV-2.[23][24]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step-by-Step Methodology:

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli, or C. albicans) in a suitable broth medium.

-

Compound Dilution: Perform a two-fold serial dilution of the test pyrimidine compound in a 96-well microtiter plate.

-

Inoculation: Add the microbial inoculum to each well. Include a positive control (microbes, no drug) and a negative control (broth, no microbes).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.

Anti-inflammatory Activities

Chronic inflammation is a key factor in many diseases. Pyrimidine derivatives have emerged as potent anti-inflammatory agents by targeting key mediators of the inflammatory cascade.[25][26][27]

Mechanism of Action

-

COX/LOX Inhibition: A primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is responsible for producing pro-inflammatory prostaglandins.[26][27] Some pyrimidines also inhibit lipoxygenase (LOX) enzymes.[14]

-

Cytokine Modulation: Pyrimidine derivatives can suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1, and IL-6 in inflammatory cells like macrophages.[28]

Experimental Workflow: Screening for Anti-inflammatory Activity

This diagram outlines a typical workflow for identifying and characterizing novel pyrimidine-based anti-inflammatory agents.

Caption: High-level workflow for screening pyrimidine derivatives for anti-inflammatory properties.

Central Nervous System (CNS) Activities

Substituted pyrimidines are increasingly being investigated for their potential to treat various CNS disorders.[29][30] Their ability to cross the blood-brain barrier and interact with CNS targets makes them promising candidates.[31]

Targets in the CNS

Pyrimidine derivatives have been designed to act as agonists or antagonists for various CNS receptors, including:

-

Nicotinic and muscarinic acetylcholine receptors[29]

They are also being explored as anticonvulsant agents and as inhibitors of kinases like TBK1, which are implicated in neurodegenerative diseases such as ALS and Alzheimer's disease.[29][32][33]

Future Perspectives and Conclusion

The pyrimidine scaffold continues to be a remarkably versatile and fruitful starting point for drug discovery.[2][7] Its privileged structure allows for interaction with a multitude of biological targets, leading to a wide spectrum of therapeutic activities.[4] Future research will likely focus on developing pyrimidine derivatives with enhanced selectivity to reduce off-target effects, exploring novel substitution patterns to overcome drug resistance, and designing dual-target inhibitors for complex diseases like cancer.[13][34] The continued exploration of the chemical space around the pyrimidine core promises to yield the next generation of innovative medicines.

References

- Antiviral activities of pyrimidine nucleoside analogues: some structure--activity rel

-

Song, M., Elkamhawy, A., Noh, W., et al. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie. [Link]

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [Link]

-

Recent Advances in the Development of Pyrimidine-based CNS Agents. PubMed. [Link]

-

Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. MDPI. [Link]

-

Mor, S., & Kumar, S. (2016). Mini Review on synthetic methods and biological activities of various substituted Pyrimidine derivatives. Moroccan Journal of Chemistry. [Link]

-

Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Informatics Matters. [Link]

-

Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. PubMed. [Link]

-

Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing. [Link]

-

Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers. [Link]

-

Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Taylor & Francis Online. [Link]

-

RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW. Innovare Academic Sciences. [Link]

-

Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). ResearchGate. [Link]

-

Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. ijcrt.org. [Link]

-

[Research advances in antitumor activities of pyrimidine derivatives]. PubMed. [Link]

-

Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. PubMed. [Link]

-

Recent Advances in Pyrimidine-Based Drugs. MDPI. [Link]

-

Recent Advances in the Development of Pyrimidine-based CNS Agents. ResearchGate. [Link]

-

Pyrimidine inhibitors synergize with nucleoside analogues to block SARS-CoV-2. PubMed. [Link]

-

Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. PubMed. [Link]

-

Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI. [Link]

-

A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES. IJCRT.org. [Link]

-

Synthetic Pyrimidines Nucleoside Antiviral drugs or Agents. YouTube. [Link]

-

Recent Advances in the Development of Pyrimidine-based CNS Agents. Bentham Science. [Link]

-

Synthesis, antibacterial, and antifungal activities of new pyrimidinone derivatives. degruyter.com. [Link]

-

Pyrimidine biosynthesis inhibitors and antiviral nucleoside analogues... ResearchGate. [Link]

-

Review on Antimicrobial Activity of Pyrimidine. ProQuest. [Link]

-

Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). Dongguk University. [Link]

-

SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PYRIMIDINES: A REVIEW. ijpbs.net. [Link]

-

(PDF) RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW. researchgate.net. [Link]

-

Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. ACS Publications. [Link]

-

An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. [Link]

-

Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. National Institutes of Health. [Link]

-

New perspectives on the roles of pyrimidines in the central nervous system. ResearchGate. [Link]

-

Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. ACS Publications. [Link]

-

Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review. ijrpr.com. [Link]

-

Synthesis and Anti-Influenza Activity of Pyridine, Pyridazine, and Pyrimidine C-Nucleosides as Favipiravir (T-705) Analogues. ResearchGate. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. gsconlinepress.com [gsconlinepress.com]

- 5. juniperpublishers.com [juniperpublishers.com]

- 6. mdpi.com [mdpi.com]

- 7. tandfonline.com [tandfonline.com]

- 8. [Research advances in antitumor activities of pyrimidine derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ijrpr.com [ijrpr.com]

- 10. ijcrt.org [ijcrt.org]

- 11. researchgate.net [researchgate.net]